REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](=[O:18])[N:6]([CH2:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>[Pd].CO>[C:14]([O:13][C:11](=[O:12])[CH2:10][N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([NH2:1])[C:5]1=[O:18])([CH3:17])([CH3:15])[CH3:16]
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the carbon was washed with 200 mL of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CN1C(C(=CC=C1)N)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.08 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |